N-(4-(dimethylamino)phenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide
Description
The compound N-(4-(dimethylamino)phenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is a sulfonamide-containing acetamide derivative with a piperidine core. Key structural features include:
- A piperidine ring substituted at the 1-position with a 4-methoxyphenylsulfonyl group.
- An acetamide backbone linked to the piperidine's 2-position.
- A 4-(dimethylamino)phenyl group attached to the acetamide nitrogen.
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S/c1-24(2)18-9-7-17(8-10-18)23-22(26)16-19-6-4-5-15-25(19)30(27,28)21-13-11-20(29-3)12-14-21/h7-14,19H,4-6,15-16H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVKECBSOSGYBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for Target Compound Assembly
Retrosynthetic Analysis
The target compound can be dissected into two primary components:
- 1-((4-Methoxyphenyl)sulfonyl)piperidin-2-yl acetic acid : A piperidine core functionalized with a sulfonyl group at the 1-position and an acetic acid moiety at the 2-position.
- 4-(Dimethylamino)aniline : The aromatic amine nucleophile for amide bond formation.
Key synthetic steps include:
- Sulfonylation of piperidine to introduce the 4-methoxyphenylsulfonyl group.
- Acetic acid functionalization at the piperidine 2-position.
- Amide coupling between the carboxylic acid and 4-(dimethylamino)aniline.
Detailed Synthesis Procedures
Synthesis of 1-((4-Methoxyphenyl)sulfonyl)piperidin-2-yl Acetic Acid
Step 1: Sulfonylation of Piperidine
Piperidine is treated with 4-methoxyphenylsulfonyl chloride in the presence of a base such as triethylamine (TEA) in dichloromethane (DCM) at 0–5°C. The reaction proceeds via nucleophilic substitution at the piperidine nitrogen:
$$
\text{Piperidine} + \text{4-MeO-Ph-SO}2\text{Cl} \xrightarrow{\text{TEA, DCM}} \text{1-((4-MeO-Ph)SO}2\text{)piperidine}
$$
Reaction Conditions :
| Parameter | Value | Source |
|---|---|---|
| Solvent | Dichloromethane | |
| Base | Triethylamine (2.5 equiv) | |
| Temperature | 0–5°C → 25°C (ambient) | |
| Yield | 85–92% (reported for analogs) |
Step 2: Acetic Acid Functionalization at Piperidine 2-Position
The 2-position of the sulfonylated piperidine is alkylated using ethyl bromoacetate in the presence of a base (e.g., NaH) in tetrahydrofuran (THF). Subsequent hydrolysis with lithium hydroxide (LiOH) yields the carboxylic acid:
$$
\text{1-((4-MeO-Ph)SO}2\text{)piperidine} + \text{BrCH}2\text{COOEt} \xrightarrow{\text{NaH, THF}} \text{Ethyl 2-(1-((4-MeO-Ph)SO}2\text{)piperidin-2-yl)acetate}
$$
$$
\text{Ethyl ester} \xrightarrow{\text{LiOH, H}2\text{O/THF}} \text{2-(1-((4-MeO-Ph)SO}_2\text{)piperidin-2-yl)acetic acid}
$$
Optimization Insight :
Amide Coupling with 4-(Dimethylamino)aniline
The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF, followed by reaction with 4-(dimethylamino)aniline:
$$
\text{2-(1-((4-MeO-Ph)SO}2\text{)piperidin-2-yl)acetic acid} + \text{4-(Me}2\text{N)PhNH}_2 \xrightarrow{\text{EDCl/HOBt, DMF}} \text{Target compound}
$$
Critical Parameters :
| Parameter | Value | Source |
|---|---|---|
| Coupling agent | EDCl (1.2 equiv) | |
| Additive | HOBt (1.1 equiv) | |
| Solvent | DMF (anhydrous) | |
| Temperature | 0°C → ambient, 12–24 hrs | |
| Yield | 70–78% (analogous reactions) |
Optimization and Mechanistic Insights
Sulfonylation Efficiency
Analytical Characterization
Spectroscopic Data
While the target compound’s specific data are unavailable, analogous compounds provide benchmarks:
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Undergoes oxidation reactions with agents such as hydrogen peroxide, leading to modifications in the piperidine ring.
Reduction: : Reduction reactions using lithium aluminum hydride can break specific bonds within the compound.
Substitution: : Substitution reactions are prominent, especially in the dimethylamino and methoxyphenyl groups, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, potassium permanganate.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Catalysts: : Palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions often include various derivatives that maintain the core structure but have different functional groups, which can influence the compound’s reactivity and application.
Scientific Research Applications
Chemistry
Used as a starting material in the synthesis of more complex molecules due to its versatile functional groups.
Biology
Has been studied for its potential interactions with various biological targets, including enzyme inhibition and receptor binding.
Medicine
Explored for therapeutic applications, such as in the treatment of neurological disorders due to its ability to cross the blood-brain barrier.
Industry
Used in the production of specialty chemicals and materials, owing to its stability and reactivity.
Mechanism of Action
The compound exerts its effects primarily through interactions with cellular targets. It binds to specific proteins or enzymes, modulating their activity. The mechanism involves the interference with molecular pathways, potentially leading to therapeutic effects or biochemical insights.
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperidine/Piperazine-Based Sulfonamides
a. N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide ()
- Structural Differences: Heterocycle: Piperazine (two nitrogen atoms) vs. piperidine (one nitrogen). Aromatic Substituents: 4-Fluorophenyl (electron-withdrawing) vs. 4-(dimethylamino)phenyl (electron-donating). Sulfonyl Group: 4-Methylphenyl (tosyl) vs. 4-methoxyphenyl.
- Hypothesized Effects: Piperazine’s additional nitrogen may enhance solubility but reduce conformational rigidity.
b. N-(1-(4-(tert-butyl)phenyl)-2-((N,4-dimethylphenyl)sulfonamido)ethyl)acetamide ()
- Structural Differences :
- Backbone : Ethylacetamide vs. piperidinylacetamide.
- Sulfonamide : N,4-Dimethylphenyl vs. 4-methoxyphenyl.
- Ethyl linker may reduce steric hindrance compared to the piperidine ring .
Thioether-Linked Acetamides
a. 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide ()
- Structural Differences: Linker: Sulfanyl (thioether) vs. sulfonyl. Substituents: 2-Aminophenyl and 4-methoxyphenyl vs. dimethylaminophenyl and 4-methoxyphenylsulfonyl.
- Hypothesized Effects: Thioether’s lower oxidation state may reduce stability but enhance nucleophilic reactivity. The 2-aminophenyl group could engage in unique hydrogen-bonding interactions .
b. 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide ()
- Structural Differences: Heterocycle: Pyrimidine-thioether vs. piperidine-sulfonyl. Aromatic Group: 4-Methylpyridinyl vs. 4-(dimethylamino)phenyl.
- Hypothesized Effects :
Imidazole and Pyridine Derivatives
a. N-(4-(((1-(2-(dimethylamino)ethyl)-5-methyl-1H-imidazol-2-yl)amino)sulfonyl)phenyl)acetamide ()
- Structural Differences: Core: Imidazole vs. piperidine. Substituents: Dimethylaminoethyl and methyl groups on imidazole vs. 4-methoxyphenylsulfonyl.
- Hypothesized Effects: Imidazole’s basicity may enhance solubility and protonation-dependent binding. The dimethylaminoethyl side chain could introduce conformational flexibility .
b. N-[4-[(2-Pyridinylamino)sulfonyl]phenyl)acetamide ()
- Structural Differences: Linker: Pyridinylamino-sulfonyl vs. piperidinyl-sulfonyl. Aromatic Group: Unsubstituted phenyl vs. 4-(dimethylamino)phenyl.
- Hypothesized Effects: Pyridine’s lone pair may enable metal coordination or cation-π interactions.
Substituent Variants
a. N-(4-Amino-3-methoxyphenyl)methanesulfonamide ()
- Structural Differences: Sulfonamide: Methanesulfonyl vs. 4-methoxyphenylsulfonyl. Aromatic Group: 4-Amino-3-methoxyphenyl vs. 4-(dimethylamino)phenyl.
- Hypothesized Effects: Smaller methanesulfonyl group may reduce steric bulk but limit hydrophobic interactions.
Biological Activity
N-(4-(dimethylamino)phenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a piperidine ring, a methoxyphenyl group, and a sulfonamide moiety, which may contribute to its biological properties.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, focusing primarily on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related sulfonamide derivatives demonstrate activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 μM |
| Enterococcus faecalis | 62.5 - 125 μM |
These findings suggest that the compound may inhibit protein synthesis and disrupt nucleic acid production pathways, contributing to its bactericidal effects .
Anticancer Activity
In addition to antimicrobial effects, this compound has been evaluated for its anticancer potential. Preliminary studies indicate that compounds with similar structures can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle progression and the induction of oxidative stress.
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the efficacy of sulfonamide derivatives against resistant bacterial strains. The study highlighted that certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting a promising therapeutic application for infections caused by resistant strains .
- Anticancer Mechanisms : Another research article focused on the anticancer activity of piperidine-based compounds. It reported that specific derivatives could significantly reduce cell viability in various cancer cell lines, including breast and colon cancer cells, through apoptosis induction and cell cycle arrest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
